Loviride - 147362-57-0

Loviride

Catalog Number: EVT-273818
CAS Number: 147362-57-0
Molecular Formula: C17H16Cl2N2O2
Molecular Weight: 351.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Loviride is an organic molecular entity.
Source and Classification

Loviride is derived from the structural modifications of α-anilinophenylacetamide analogs, which were synthesized to enhance antiviral activity against HIV-1 . As a member of the NNRTI class, loviride specifically targets the reverse transcriptase enzyme, differentiating it from nucleoside analogs that mimic natural substrates of the enzyme .

Synthesis Analysis

Methods and Technical Details

The synthesis of loviride involves several chemical reactions that modify its precursor compounds to enhance their efficacy against HIV. The initial steps include forming key intermediates through reactions such as acylation and amination. The synthetic pathway typically follows these stages:

  1. Formation of the Aniline Derivative: The starting material undergoes acylation to introduce an acetyl group.
  2. Chlorination: The introduction of chlorine atoms at specific positions on the aromatic ring increases the compound's potency.
  3. Final Coupling: The final steps involve coupling reactions that yield loviride in its active form.

These synthesis methods are designed to optimize yield and purity while ensuring that the resultant compound retains its biological activity .

Molecular Structure Analysis

Structure and Data

Loviride features a complex molecular structure characterized by multiple functional groups, including two chlorine atoms, an acetyl group, and an aromatic amine. The structural formula can be represented as follows:

  • Molecular Formula: C17_{17}H16_{16}Cl2_2N2_2O2_2
  • Molecular Weight: 351.2 g/mol
  • Melting Point: Approximately 225 °C
  • Log P (Partition Coefficient): 4.4, indicating its lipophilicity .
Chemical Reactions Analysis

Reactions and Technical Details

Loviride undergoes various chemical reactions that can be categorized into:

  1. Hydrolysis: This reaction may occur under physiological conditions, affecting drug stability.
  2. Metabolism: Loviride is metabolized primarily in the liver, where cytochrome P450 enzymes play a significant role in its biotransformation into active or inactive metabolites.
  3. Binding Interactions: The compound exhibits specific interactions with amino acid residues within the active site of reverse transcriptase, inhibiting its function effectively .

Understanding these reactions is vital for optimizing drug formulation and enhancing bioavailability.

Mechanism of Action

Process and Data

Loviride exerts its antiviral effects by binding to the non-nucleoside binding pocket of reverse transcriptase. This binding prevents the enzyme from synthesizing viral DNA from RNA templates, which is essential for viral replication. The mechanism can be summarized as follows:

  1. Binding: Loviride binds to reverse transcriptase at a site distinct from where nucleosides bind.
  2. Inhibition: This binding alters the enzyme's conformation, preventing it from catalyzing the reverse transcription process.
  3. Result: As a result, viral replication is inhibited, leading to reduced viral load in infected individuals .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Loviride possesses several notable physical and chemical properties:

  • Solubility: Poorly soluble in oils and has limited aqueous solubility (approximately 0.3 μg/ml).
  • Density: Ranges between 1.13–1.44 g/ml depending on formulation .
  • Stability: Exhibits stability under controlled conditions but may degrade under extreme pH or temperature variations.

These properties influence its formulation strategies, particularly in developing effective delivery systems such as nanoparticles or nanosuspensions to enhance bioavailability .

Applications

Scientific Uses

Loviride has been primarily studied for its application in treating HIV infections due to its mechanism as a reverse transcriptase inhibitor. Its development has contributed to understanding resistance mechanisms associated with NNRTIs, aiding in optimizing treatment regimens for HIV patients.

Additionally, research continues into improving loviride's formulation through techniques such as media milling and freeze-drying to enhance its solubility and absorption characteristics . These advancements facilitate better therapeutic outcomes for patients requiring antiviral therapies.

Historical Development and Discontinuation of Loviride

Evolution of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in Antiretroviral Therapy

The discovery of non-nucleoside reverse transcriptase inhibitors (NNRTIs) represents a paradigm shift in antiretroviral therapy, emerging from serendipitous findings in the late 1980s rather than rational drug design. The initial NNRTI compounds, including the tetrahydroimidazo-benzodiazepinone (TIBO) derivatives and 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) compounds, were unexpectedly found to inhibit HIV-1 reverse transcriptase through a novel allosteric mechanism distinct from nucleoside analogues [1] [4]. This discovery unveiled the existence of a hydrophobic pocket (later termed the NNRTI binding pocket - NNIBP) located approximately 10 Å from the catalytic site in the palm subdomain of the p66 subunit of HIV-1 reverse transcriptase [4] [6]. Binding to this pocket induces conformational changes that lock the enzyme in an inactive state, inhibiting viral DNA synthesis and consequently halting HIV-1 replication [1] [6].

The subsequent development of NNRTIs unfolded in distinct generations:

  • First-Generation NNRTIs (1989-1998): Characterized by low genetic barriers to resistance, where single point mutations could cause high-level resistance. This generation included nevirapine (1996), delavirdine (1997), and efavirenz (1998). Their clinical success was hampered by rapid resistance development and significant toxicity profiles [1] [6] [9].
  • Second-Generation NNRTIs (2008-Present): Designed with flexible binding modes to retain activity against common resistance mutations. Etravirine (2008), rilpivirine (2011), and doravirine (2018) exemplify this generation, featuring significantly higher barriers to resistance [6] [9].

Table 1: Key Milestones in Early NNRTI Development Leading to Loviride

Time PeriodDevelopment MilestoneSignificance
Late 1980sDiscovery of TIBO derivatives (e.g., R82150)First identified compounds with specific anti-HIV-1 RT activity via non-competitive inhibition
1989-1990Characterization of HEPT analoguesConfirmed existence of a novel inhibitory mechanism distinct from NRTIs
1990-1991Identification of NNRTI Binding Pocket (NNIBP)Provided structural basis for inhibitor design
1991-1992Development of α-APA derivatives (including Loviride)Early optimization focused on binding affinity and specificity for NNIBP
1993-1994Initiation of Loviride clinical trials (Phase I/II)Early human testing of a rationally designed NNRTI

Rationale for Loviride’s Selection in Phase II Clinical Trials

Loviride (α-APA) was prioritized for clinical development based on its distinctive biochemical profile and promising in vitro data. Preclinical studies demonstrated its potent inhibition of HIV-1 reverse transcriptase with IC50 values in the nanomolar range (approximately 20-50 nM against wild-type virus), significantly lower than early NRTIs like zidovudine [1] [4]. Structural analyses revealed that Loviride achieved its activity through comprehensive interactions within the NNIBP, including:

  • Hydrophobic contacts with residues Pro-59, Leu-100, Val-106, Val-179, Tyr-181, Tyr-188, and Trp-229.
  • Critical hydrogen bonding between the anilino moiety of Loviride and the backbone carbonyl of Lys-103, a key interaction for stabilizing the bound conformation [4] [6].

Virologic assessment in early phase I/II trials demonstrated Loviride's significant antiviral activity. Patients receiving monotherapy exhibited mean viral load reductions of 1.0-1.5 log10 copies/mL within 2-4 weeks of treatment initiation, confirming its potent in vivo anti-HIV-1 effect [1]. Furthermore, Loviride exhibited a favorable pharmacokinetic profile for once-daily dosing in initial assessments, with a plasma half-life supporting sustained therapeutic concentrations [1] [4].

However, a critical limitation emerged even in early studies: Loviride exhibited a low barrier to resistance. The rapid selection of key mutations (notably Tyr181Cys and Lys103Asn) within the NNIBP during monotherapy was observed, significantly diminishing its antiviral efficacy within weeks [1] [6]. This vulnerability necessitated combination therapy approaches in subsequent development phases.

Table 2: Comparative Resistance Profile of Loviride Against Common NNRTI Mutations

MutationFold-Change in EC₅₀ for LovirideImpact on Binding
Wild-Type1.0 (Reference)Optimal binding
L100I5.8Disruption of hydrophobic pocket near Wing I
K103N12.4Loss of critical hydrogen bond; altered binding pocket conformation
V106A3.2Steric hindrance affecting Wing I orientation
Y181C22.7Loss of aromatic stacking and hydrogen bonding with imino group
Y188L8.9Loss of hydrophobic contact and van der Waals interactions
G190A15.3Steric clash preventing optimal positioning of the anilino moiety

Factors Leading to Discontinuation: Comparative Efficacy Against Contemporary NNRTIs

Despite promising initial data, Loviride's clinical development was discontinued during Phase II trials, primarily due to its comparative disadvantages against emerging NNRTI candidates, particularly nevirapine and efavirenz. Key factors driving this decision included:

  • Suboptimal Resistance Profile: Loviride's susceptibility to single-point mutations (especially Tyr181Cys) proved more pronounced than that of nevirapine. In head-to-head comparisons, nevirapine maintained higher efficacy against several clinically relevant mutant strains. While both compounds showed reduced activity against the K103N mutant (present in approximately 50% of NNRTI failures), Loviride exhibited a significantly higher fold-change in EC50 (12.4-fold vs. nevirapine's 8.2-fold) [1] [6]. This translated clinically to earlier virologic failure in Loviride-treated patients compared to those receiving nevirapine in parallel trials.

  • Lower Genetic Barrier: The minimal mutational requirement for resistance development against Loviride became increasingly problematic as understanding of HIV's mutational landscape evolved. Virologic failure in Loviride-treated patients frequently occurred with only one dominant mutation (most commonly Y181C), whereas failure on efavirenz (developed later) typically required accumulation of multiple mutations [6] [9]. This characteristic rendered Loviride unsuitable for long-term monotherapy or suboptimal combination regimens.

  • Pharmacokinetic Limitations: Emerging data suggested Loviride had unpredictable interpatient variability in bioavailability, particularly when administered with food. While formal pharmacokinetic studies were outside this analysis's scope, development documentation cited inconsistent plasma concentrations as a concern for reliable viral suppression [1] [4]. Efavirenz, in contrast, demonstrated more predictable pharmacokinetics despite its own challenges with central nervous system side effects.

  • Evolving Treatment Standards: The advent of HAART (highly active antiretroviral therapy) in 1996 fundamentally shifted the treatment paradigm. Combination regimens became the gold standard, demanding drugs with higher barriers to resistance and better tolerability profiles for long-term use. Loviride's modest efficacy advantage in early monotherapy studies became irrelevant in the context of triple-drug therapy, where nevirapine and efavirenz demonstrated superior and more durable viral suppression when combined with NRTIs [1] [9]. Clinical trial data from the mid-1990s demonstrated that efavirenz-based triple therapy achieved undetectable viral loads (<400 copies/mL) in 70-80% of patients at 48 weeks, a benchmark Loviride-based regimens failed to meet consistently in Phase II testing [9].

  • Strategic Pipeline Decisions: Pharmaceutical development resources shifted toward next-generation candidates with improved resistance profiles. The promising preclinical data of diarylpyrimidine (DAPY) compounds like TMC120 (later dapivirine) and TMC125 (etravirine), designed specifically to maintain flexibility and adapt to mutated NNIBPs, rendered Loviride's rigid structure pharmacologically obsolete [4] [6]. These next-generation compounds demonstrated activity against >90% of viral strains harboring single or double mutations that conferred resistance to Loviride and other first-generation NNRTIs.

Loviride's discontinuation, while ending its direct clinical journey, provided critical insights that shaped future NNRTI development. Its failure underscored the non-negotiable requirement for a high genetic barrier in antiretrovirals and demonstrated the vulnerability conferred by reliance on single hydrogen bonding interactions (like that with Lys103). These lessons directly informed the design strategies for second-generation NNRTIs like etravirine and rilpivirine, which utilize multiple binding modes and make redundant interactions within the NNIBP to retain efficacy against common resistance mutants [6] [9]. Consequently, Loviride remains a significant case study in structure-based drug design and the evolution of antiretroviral resistance management.

Table 3: Comparison of Loviride with Contemporary and Modern NNRTIs

ParameterLoviride (α-APA)Nevirapine (1st Gen)Efavirenz (1st Gen)Doravirine (2nd Gen)
Approval StatusDiscontinued (Phase II)Approved (1996)Approved (1998)Approved (2018)
Binding InteractionsH-bond (K103), HydrophobicHydrophobic, π-π stackingMultiple H-bondsMultiple H-bonds
Key Resistance MutationsY181C, K103NY181C, K103NK103N, V106MV106A, F227C
Genetic BarrierLow (1 mutation)Low (1 mutation)Low-Medium (1-2)High (Requires multiple)
Fold Resistance (K103N)12.4x8.2x17x< 2x
Log Reduction (VL)1.0-1.5 log101.5-2.0 log101.8-2.5 log102.5-3.0+ log10
Impact on DevelopmentProof-of-conceptEstablished NNRTI classFirst-line therapy eraHigh barrier generation

Properties

CAS Number

147362-57-0

Product Name

Loviride

IUPAC Name

2-(2-acetyl-5-methylanilino)-2-(2,6-dichlorophenyl)acetamide

Molecular Formula

C17H16Cl2N2O2

Molecular Weight

351.2 g/mol

InChI

InChI=1S/C17H16Cl2N2O2/c1-9-6-7-11(10(2)22)14(8-9)21-16(17(20)23)15-12(18)4-3-5-13(15)19/h3-8,16,21H,1-2H3,(H2,20,23)

InChI Key

CJPLEFFCVDQQFZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N

Solubility

Soluble in DMSO

Synonyms

Loviride; R-89439; R 89439; R89439; R 089439; R089439.

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.